molecular formula C7H16ClNO2 B13452892 N-(2-methoxyethyl)oxolan-3-amine hydrochloride

N-(2-methoxyethyl)oxolan-3-amine hydrochloride

Cat. No.: B13452892
M. Wt: 181.66 g/mol
InChI Key: KMOMLLZIKLPCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)oxolan-3-amine hydrochloride: is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.7 g/mol. . This compound is used in various scientific research and experimentation contexts due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-methoxyethyl)oxolan-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of oxirane with methoxyethylamine under controlled conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final compound . Industrial production methods typically involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

N-(2-methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methoxyethyl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)oxolan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2-methoxyethyl)oxolan-3-amine hydrochloride can be compared with other similar compounds such as:

    N-(2-methoxyethyl)tetrahydro-3-furanamine: This compound has a similar structure but lacks the hydrochloride group.

    3-(2-methoxyethyl)tetrahydrofuran-3-amine hydrochloride: This compound is structurally similar but has different substituents on the oxolan ring.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

N-(2-methoxyethyl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-9-5-3-8-7-2-4-10-6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

KMOMLLZIKLPCPF-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCOC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.